molecular formula C₃₅H₃₉ClN₄O₆ B129283 R-(-)-Manidipine CAS No. 133082-19-6

R-(-)-Manidipine

カタログ番号: B129283
CAS番号: 133082-19-6
分子量: 610.7 g/mol
InChIキー: ANEBWFXPVPTEET-JGCGQSQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Classification within Dihydropyridine Calcium Channel Antagonists

Manidipine is classified as a third-generation dihydropyridine (DHP) calcium channel blocker. revistanefrologia.comrevistanefrologia.com Members of this class are derivatives of 1,4-dihydropyridine and are known for their use as L-type calcium channel blockers. wikipedia.org Unlike first-generation DHPs, which had a rapid onset and short duration of action, third-generation agents like manidipine are characterized by high lipophilicity, a more prolonged action, and a long half-life at the receptor level. revistanefrologia.comresearchgate.net

A distinguishing feature of manidipine within its class is its dual blockade of both L-type and T-type voltage-dependent calcium channels. revistanefrologia.comdrugbank.commims.comnih.govresearchgate.net This contrasts with earlier calcium channel blockers that typically only block L-type channels. revistanefrologia.com The inhibition of calcium ion influx into vascular smooth muscle cells results in peripheral vasodilation. ontosight.aiglpbio.com Manidipine is noted for its high selectivity for vascular smooth muscle with minimal effects on cardiac contractility. ontosight.ai

Historical Trajectory of Manidipine Research

The development of manidipine began in the 1980s. It was first patented in 1982 by Takeda Pharmaceutical Co Ltd. and received approval for medical use in 1990. wikipedia.org Early research focused on establishing its efficacy as an antihypertensive agent. wikidoc.org The synthesis and biological activities of its optical isomers were reported in 1989, which established the absolute configurations of (S)-(+)-Manidipine and (R)-(-)-Manidipine through X-ray crystallographic analysis. nih.gov

By the early 2000s, manidipine was launched in several European countries, including Germany and France. springer.com Research during this period and beyond began to explore its nuanced properties, such as its effects on renal microcirculation and its metabolic profile. revistanefrologia.comresearchgate.net A significant area of investigation has been the stereoselective properties of its enantiomers, leading to studies on their differential metabolism, pharmacokinetics, and pharmacodynamics. nih.govnih.govzendy.io

Rationale for Specific Research Focus on the R-(-)-Enantiomer

In the study of chiral drugs, it is common for one enantiomer to exhibit greater pharmacological activity than the other. In the case of manidipine, the S-(+)-enantiomer is the more potent calcium channel blocker. mdpi.com Research in spontaneously hypertensive rats (SHR) showed that the antihypertensive effect was primarily associated with the S-enantiomer, with R-(-)-Manidipine hydrochloride showing no significant antihypertensive activity on its own. nih.govmagtechjournal.com The S-(+)-isomer was found to be approximately 30 times more potent than the R-(-)-isomer in antihypertensive activity and 80 times more potent in radioligand binding assays. nih.gov

Despite the lower potency of this compound, it remains a subject of specific research for several key reasons:

Stereoselective Metabolism: Manidipine is administered as a racemic mixture, meaning both enantiomers are present. The two isomers undergo stereoselective metabolism, primarily by the cytochrome P450 (CYP) 3A4 enzyme. nih.gov Studies have shown that inhibitors of this enzyme, such as grapefruit juice, can affect the metabolism of the R-(-)-enantiomer to a greater extent than the S-(+)-enantiomer. researchgate.netnih.gov Understanding the pharmacokinetics of the R-isomer is therefore crucial for predicting and explaining potential drug interactions that could alter the enantiomeric ratio in the body.

Comprehensive Pharmacokinetic Profiling: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) of manidipine as a whole, the pharmacokinetic profile of each individual enantiomer must be determined. Sensitive and selective analytical methods have been developed specifically to quantify this compound and S-(+)-Manidipine in human plasma. zendy.ioresearchgate.net

Drug Development and Purity: The synthesis and separation of individual enantiomers are important aspects of pharmaceutical development. magtechjournal.com Research into the chemical resolution of manidipine enantiomers contributes to the development of single-enantiomer drugs and ensures the purity of the final active pharmaceutical ingredient. nih.govmagtechjournal.com

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 133082-19-6 cymitquimica.comaxios-research.com
Molecular Formula C₃₅H₃₈N₄O₆ cymitquimica.comaxios-research.comnih.gov
Molecular Weight 610.70 g/mol cymitquimica.comnih.gov
Synonyms (-)-Manidipine, (4R)-Manidipine ontosight.aicymitquimica.com

Table 2: Timeline of Key Manidipine Research Milestones

Year Milestone Source
1982 Manidipine is patented. wikipedia.org
1989 Synthesis and biological activities of optical isomers are reported; absolute configurations of (S)-(+)- and (R)-(-)-Manidipine are determined. nih.gov
1990 Approved for medical use. wikipedia.org
2003 Launched for hypertension in Germany and France. springer.com
2005 A study reports on the stereoselective interaction between manidipine enantiomers and grapefruit juice. nih.gov

特性

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-JGCGQSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545486
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133082-19-6
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133082-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manidipine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANIDIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereoselective Pharmacology and Metabolism of R- - -manidipine

Differential Pharmacological Potency of R-(-)- and S-(+)-Manidipine Enantiomers

The two enantiomers of manidipine display significant differences in their pharmacological potency. The S-(+)-enantiomer is considerably more potent in its antihypertensive action compared to the R-(-)-enantiomer. ncats.io In radioligand binding assays, S-(+)-manidipine has been shown to be approximately 30 to 80 times more potent than R-(-)-manidipine. ncats.io Furthermore, patch-clamp experiments have revealed that the S-enantiomer exhibits a faster onset of action and produces a greater blockade of calcium channels than the R-enantiomer. ncats.io While the pharmacological activity of many dihydropyridine compounds is stereoselective for L-type Ca2+ channels, the blockade of T-type Ca2+ channels may not show the same degree of stereoselectivity. researchgate.net Manidipine itself is known to block both L- and T-type calcium channels. wjgnet.comcaymanchem.com

Stereoselective Disposition and Metabolic Pathways of this compound

The disposition and metabolism of manidipine are markedly stereoselective. Following oral administration of the racemic mixture, plasma concentrations of the S-(+)-enantiomer are significantly higher than those of the R-(-)-enantiomer. nih.gov This is primarily due to the stereoselective first-pass metabolism of the R-enantiomer in the liver.

Differential Hepatic Metabolism by Cytochrome P450 Isoenzymes

The metabolism of manidipine is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver. drugbank.come-lactancia.org Like other dihydropyridine calcium channel blockers, CYP3A4 is the principal isoenzyme responsible for its metabolism. nih.gove-lactancia.org The stereoselective metabolism of manidipine suggests that the R-(-)-enantiomer is more readily metabolized by CYP3A4 than the S-(+)-enantiomer. nih.govnih.gov This extensive metabolism leads to the formation of pyridine derivatives. drugbank.com In addition to CYP3A4, manidipine has been shown to competitively inhibit CYP2C9 and CYP2D6. nih.gov It is also a potent competitive reversible inhibitor of CYP2J2. doi.org

Impact of Specific Enzyme Inhibition on this compound Metabolism

Inhibition of CYP3A4 can significantly alter the stereoselective metabolism of manidipine. For instance, co-administration with grapefruit juice, a known potent inhibitor of CYP3A4, has a more pronounced effect on the disposition of this compound than on S-(+)-manidipine. nih.govnih.gov This interaction leads to a greater increase in the plasma concentrations and area under the curve (AUC) of the R-(-)-enantiomer compared to the S-(+)-enantiomer. nih.gov This finding indicates that grapefruit juice inhibits the CYP3A4-mediated metabolism of this compound more intensely. nih.gov

Table 1: Effect of Grapefruit Juice (GFJ) on the Pharmacokinetics of Manidipine Enantiomers

Parameter (S)-Manidipine (R)-Manidipine
Increase in Cmax with GFJ 2.4-fold 3.4-fold
Increase in AUC0–∞ with GFJ 2.3-fold 3.0-fold

Data from a study involving healthy male volunteers who received a 40 mg oral dose of racemic manidipine with either water or grapefruit juice. nih.gov

Analytical Methodologies for Enantioselective Determination of this compound in Biological Matrices

The significant differences in the pharmacological and pharmacokinetic profiles of manidipine enantiomers necessitate the use of stereoselective analytical methods to accurately quantify each enantiomer in biological samples.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Stereoselective Analysis

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the enantioselective determination of this compound and S-(+)-manidipine in human plasma. nih.gov This methodology allows for the precise quantification of the individual enantiomers, which is crucial for detailed pharmacokinetic studies.

The typical LC-MS/MS method involves the following steps:

Sample Preparation: Solid-phase extraction is used to isolate the manidipine enantiomers from human plasma. nih.gov

Chiral Separation: The extracted enantiomers are then separated using a chiral chromatography column, such as a Chiralpack IC-3 C18 column. nih.govresearchgate.net The mobile phase is typically an isocratic mixture of an organic solvent like acetonitrile and an aqueous buffer such as ammonium bicarbonate. nih.govresearchgate.net

Detection: Detection is performed using a mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ionization mode. nih.gov This allows for highly specific and sensitive detection of the precursor to product ion transitions for each enantiomer. nih.gov

These methods have been successfully applied in pharmacokinetic studies to characterize the disposition of each enantiomer after oral administration of racemic manidipine. nih.gov The linearity of these assays typically covers a concentration range of 0.05 to 10.2 ng/mL for both R-(-)- and S-(+)-manidipine. nih.gov

Molecular and Cellular Mechanisms of Action

Voltage-Dependent Calcium Channel Modulation

R-(-)-Manidipine exhibits a distinct pattern of calcium channel blockade, targeting both L-type and T-type channels. nih.govecrjournal.comdrugbank.comrevistanefrologia.com This dual inhibition is a key differentiator from many other dihydropyridine calcium channel blockers and contributes to its specific clinical profile. nih.gov

Like other dihydropyridine derivatives, this compound blocks L-type voltage-dependent calcium channels. nih.govecrjournal.comdrugbank.comrevistanefrologia.com These channels are prevalent in vascular smooth muscle cells and are activated by significant membrane depolarization, leading to a sustained influx of calcium and subsequent muscle contraction. revistanefrologia.comnih.gov By inhibiting these channels, manidipine prevents this calcium influx, resulting in the relaxation of vascular smooth muscle and vasodilation. drugbank.compatsnap.com This action is fundamental to its antihypertensive effect. The inhibition of L-type calcium channels by manidipine is gradual in onset and is maintained for a prolonged period. researchgate.netresearchgate.net

A distinguishing feature of this compound is its ability to also inhibit T-type voltage-dependent calcium channels. nih.govecrjournal.comdrugbank.comrevistanefrologia.com T-type channels are activated by smaller, transient depolarizations and are found in various tissues, including the efferent arterioles of the kidneys. nih.govrevistanefrologia.com Unlike L-type channels, which are primarily located in the afferent arterioles, T-type channels are present in both afferent and efferent arterioles. nih.gov The blockade of T-type channels in the efferent arterioles by manidipine leads to their vasodilation, which in turn reduces intraglomerular pressure. revistanefrologia.comrevistanefrologia.comelsevier.es This mechanism is believed to contribute to the renal-protective effects observed with manidipine. ecrjournal.comrevistanefrologia.com

Calcium Channel TypeLocation in Renal ArteriolesEffect of Manidipine BlockadePrimary Consequence
L-typePrimarily Afferent Arterioles nih.govInhibition of calcium influx, leading to vasodilation drugbank.compatsnap.comSystemic vasodilation and blood pressure reduction drugbank.com
T-typeAfferent and Efferent Arterioles nih.govInhibition of calcium influx, leading to vasodilation revistanefrologia.comrevistanefrologia.comelsevier.esReduction of intraglomerular pressure revistanefrologia.comrevistanefrologia.com

Selective Inhibition of L-type Calcium Channels

Calcium Influx Dynamics in Vascular Smooth Muscle Cells

The contraction of vascular smooth muscle is a process heavily dependent on the influx of extracellular calcium. drugbank.comnih.gov This influx is triggered by the opening of voltage-dependent calcium channels following membrane depolarization. drugbank.comnih.gov this compound directly interferes with this process by binding to and blocking these channels, thereby preventing the entry of calcium into the cell. drugbank.comnih.gov This reduction in intracellular calcium concentration inhibits the cascade of events that leads to muscle contraction, resulting in vasodilation and a decrease in peripheral resistance. drugbank.compatsnap.com The action of manidipine on vascular smooth muscle cells is characterized by a long-lasting calcium channel-blocking effect. nih.gov

Pharmacological Implications of Lipophilicity and Receptor Binding Kinetics

This compound is a highly lipophilic molecule, a property that allows it to readily partition into the lipid bilayer of cell membranes. researchgate.netontosight.ai This characteristic influences its pharmacokinetic and pharmacodynamic properties, contributing to its gradual onset and long duration of action. researchgate.netresearchgate.net The drug exhibits a high affinity for the dihydropyridine-sensitive Ca2+ channel receptor, although some studies suggest its affinity may be lower than that of nifedipine. e-lactancia.orgnih.gov Manidipine binds to and dissociates slowly from L- and T-type voltage-dependent calcium channels. drugbank.comnih.gov This slow receptor binding kinetics is a key factor in its prolonged pharmacological effect, allowing for once-daily administration. researchgate.netnih.gov

Pharmacological PropertyCharacteristic of this compoundClinical Implication
LipophilicityHigh researchgate.netontosight.aiFacilitates tissue distribution and contributes to a long duration of action researchgate.netresearchgate.net
Receptor BindingSlow association and dissociation from calcium channels drugbank.comnih.govProlonged pharmacological effect, enabling once-daily dosing researchgate.netnih.gov
Plasma Protein BindingApproximately 99% drugbank.comresearchgate.nete-lactancia.orgHigh degree of binding influences its distribution and availability

Vasculature Selectivity and Absence of Significant Cardiac or Central Nervous System Effects

This compound demonstrates a high degree of selectivity for the vasculature, particularly for resistance vessels. researchgate.netnih.gov This selectivity results in marked peripheral vasodilation with negligible cardiodepressant action at clinically relevant doses. researchgate.netnih.gov Studies have shown that its cardiodepressant effects are less potent than those of other dihydropyridines like nifedipine. nih.gov Furthermore, this compound does not produce significant effects on the central nervous system. drugbank.comnih.gov This favorable selectivity profile contributes to its good tolerability, with a lower incidence of adverse effects related to cardiac function or the central nervous system. researchgate.netbpac.org.nz

Renal Hemodynamics and Nephroprotective Research

Modulation of Glomerular Microcirculation and Intraglomerular Pressure

The regulation of blood flow within the glomerulus is a critical factor in maintaining kidney health. Elevated intraglomerular pressure is a key driver in the progression of renal disease. Research indicates that R-(-)-Manidipine favorably modulates the microcirculation within the glomeruli, contributing to a reduction in this damaging pressure. revistanefrologia.commdpi.com

A distinguishing feature of this compound is its ability to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the kidney. wjgnet.comresearchgate.net This is in contrast to many other dihydropyridine CCBs that primarily dilate the afferent arteriole. wjgnet.comnih.gov The vasodilatory effect on the efferent arteriole is attributed to manidipine's ability to block not only L-type calcium channels, which are predominant in the afferent arteriole, but also T-type calcium channels, which are present in the efferent arteriole. revistanefrologia.comwjgnet.comrevistanefrologia.com

This dual action on both arterioles helps to normalize glomerular capillary pressure. wjgnet.comahajournals.org By dilating the efferent arteriole, manidipine reduces the resistance to blood outflow from the glomerulus, thereby lowering intraglomerular pressure. revistanefrologia.comrevistanefrologia.com Studies using in vivo hydronephrotic kidney models and microdissected renal arterioles have confirmed that manidipine induces vasodilation in both afferent and efferent arterioles, although the effect on the afferent arteriole may be more pronounced. nih.govahajournals.org This balanced vasodilation is a key mechanism underlying its nephroprotective effects. revistanefrologia.comahajournals.orgahajournals.org

Vasodilatory Effects of Manidipine on Renal Arterioles
ArteriolePrimary Calcium Channel TypeEffect of ManidipineReference
Afferent (pre-glomerular)L-typeVasodilation wjgnet.comnih.gov
Efferent (post-glomerular)T-typeVasodilation revistanefrologia.comwjgnet.comrevistanefrologia.com

Studies have shown that this compound can increase renal plasma flow (RPF) and glomerular filtration rate (GFR). nih.gov In hypertensive patients, manidipine treatment has been observed to increase both RPF and GFR, despite a decrease in renal perfusion pressure. nih.gov Notably, some research indicates that manidipine causes a greater increase in RPF than in GFR, leading to a decrease in the filtration fraction. ahajournals.orgnih.gov A reduced filtration fraction suggests a preferential vasodilation of the efferent arteriole, which is consistent with its dual L- and T-type calcium channel blocking activity. nih.gov

Differential Vasodilatory Effects on Afferent and Efferent Renal Arterioles

Research on Reduction of Albuminuria and Proteinuria in Renal Disease Models

Albuminuria and proteinuria, the presence of excess albumin and protein in the urine, respectively, are hallmark signs of kidney damage and are strong predictors of the progression of renal disease. oup.com Numerous studies have demonstrated the efficacy of this compound in reducing both albuminuria and proteinuria. wjgnet.comrevistanefrologia.comnih.gov

In hypertensive patients with type 2 diabetes and microalbuminuria, the addition of manidipine to a renin-angiotensin system (RAS) blocker resulted in a significantly greater reduction in urinary albumin excretion compared to the addition of a diuretic. oup.com Furthermore, a study on hypertensive patients with persistent albuminuria despite treatment with a RAS blocker showed that adding manidipine led to a 45% reduction in urinary albumin excretion. nih.gov This effect appeared to be independent of the reduction in blood pressure, suggesting a direct renal protective mechanism. nih.gov The reduction in intraglomerular pressure, achieved through its unique vasodilatory effects, is considered a primary contributor to this antiproteinuric action. oup.com

Comparative Studies on Renal Protective Efficacy

The nephroprotective effects of this compound have been compared to other classes of antihypertensive drugs, including other CCBs and RAS blockers.

Versus other Calcium Channel Blockers: In comparative studies with amlodipine, another dihydropyridine CCB, manidipine has shown superior renal protective effects. nih.govnih.gov While both drugs effectively lower blood pressure, manidipine has been found to be more effective at reducing albuminuria. nih.govecrjournal.com This difference is attributed to their distinct effects on glomerular hemodynamics; manidipine tends to decrease or maintain intraglomerular pressure, whereas amlodipine may increase it due to its predominant afferent arteriolar vasodilation. nih.govresearchgate.netnih.gov In a study comparing manidipine to nifedipine in patients with chronic renal failure, manidipine treatment was associated with improved creatinine clearance, whereas proteinuria increased in the nifedipine group. tandfonline.com

Versus Renin-Angiotensin System Blockers: RAS blockers, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), are standard therapies for renal protection. Studies have shown that manidipine can have comparable or additive effects. In some trials, manidipine demonstrated similar efficacy to enalapril, an ACE inhibitor, in slowing the progression of renal disease in patients with non-diabetic chronic kidney disease. researchgate.nettandfonline.com Furthermore, when added to a RAS blocker, manidipine provides an additional reduction in proteinuria, highlighting a complementary mechanism of action. oup.comnih.gov This combination therapy appears to be more effective in reducing intraglomerular pressure than either drug alone. oup.com

Comparative Renal Protective Efficacy of Manidipine
Comparison DrugKey FindingsReference
AmlodipineManidipine showed a greater reduction in albuminuria and did not increase intraglomerular pressure. nih.govnih.govnih.gov
NifedipineManidipine improved creatinine clearance while proteinuria increased with nifedipine. tandfonline.com
Enalapril (ACE Inhibitor)Manidipine showed similar efficacy in slowing the decline of renal function in non-diabetic chronic kidney disease. researchgate.nettandfonline.com
Candesartan (ARB)Adding manidipine to candesartan resulted in a greater reduction in urinary albumin excretion than adding a diuretic. oup.com

Cellular and Molecular Mechanisms Underlying Manidipine's Renoprotective Actions

Beyond its hemodynamic effects, this compound exerts renoprotection through various cellular and molecular mechanisms. The blockade of T-type calcium channels is linked to anti-inflammatory, anti-fibrotic, and anti-proliferative effects. revistanefrologia.comrevistanefrologia.com

Cardiovascular Protective Effects and Organ System Research

Attenuation of Myocardial Ischemia-Reperfusion Injury

Experimental research has highlighted the cardioprotective effects of R-(-)-Manidipine in the context of ischemia-reperfusion injury. In a study using an isolated rat heart model, orally administered manidipine demonstrated a significant ability to protect the myocardium from this type of injury. nih.gov The hearts were subjected to 40 minutes of global ischemia followed by reperfusion. nih.gov

The group treated with manidipine at a dose of 1 mg/kg showed significant recovery of left ventricular developed pressure (LVDP) and the maximal rate of pressure rise (dP/dt max) compared to the control group. nih.gov Specifically, the post-ischemic recovery of LVDP was 93.7% in the manidipine group versus 53.4% in the control group. nih.gov Similarly, the recovery of dP/dt max was 104.2% with manidipine compared to 55.5% in the control group. nih.gov

Furthermore, manidipine treatment significantly reduced the leakage of creatine kinase (CK), an indicator of myocardial damage. nih.gov The CK leakage in the manidipine group was 50.0 IU per 15 min per kg, a significant reduction from the 80.1 IU per 15 min per kg observed in the control group. nih.gov These findings suggest that orally administered manidipine exerts significant cardioprotective effects against ischemia-reperfusion injury. nih.govmedchemexpress.comunimi.itjacc.org

Table 1: Effect of this compound on Myocardial Ischemia-Reperfusion Injury in Rats

Parameter Control Group Manidipine Group (1 mg/kg)
Post-ischemic LVDP Recovery (%) 53.4 ± 9.5 93.7 ± 16.5
Post-ischemic dP/dt max Recovery (%) 55.5 ± 15.5 104.2 ± 21.9
Creatine Kinase (CK) Leakage (IU/15min/kg) 80.1 ± 14.0 50.0 ± 18.3

Data from a study on isolated rat hearts subjected to global ischemia and reperfusion. nih.gov

Regression of Cardiac and Vascular Hypertrophy

This compound has been shown to have a positive impact on the regression of both cardiac and vascular hypertrophy, which are key factors in cardiovascular disease progression. wjgnet.comnih.gov

Clinical studies have demonstrated that long-term treatment with manidipine can significantly reduce left ventricular mass index (LVMI) in hypertensive patients. nih.gov In a two-year study involving hypertensive patients with type 2 diabetes and microalbuminuria, manidipine was found to produce a greater reduction in LVMI compared to lisinopril. nih.gov The reduction in LVMI with manidipine was 14.9 g/m², whereas with lisinopril it was 10.8 g/m² after 24 months. nih.govnih.gov The effect was particularly pronounced in patients who presented with left ventricular hypertrophy at the beginning of the study. nih.gov In these patients, manidipine reduced LVMI by 19.8 g/m² compared to a 12.8 g/m² reduction with lisinopril. nih.gov This suggests that non-hemodynamic factors may play a significant role in the pharmacological reduction of LVMI. nih.govoup.com

Research indicates that this compound can modulate the expression of key components of the extracellular matrix, which is crucial in the process of cardiac remodeling and fibrosis. nih.govresearchgate.netportico.org In an experimental model where cardiac hypertrophy was induced in rats using isoproterenol, there was a significant increase in the mRNA concentrations of collagen type I (1.9 times), collagen type III (2.7 times), and fibronectin (3.2 times). nih.govresearchgate.net Treatment with manidipine prevented the development of this hypertrophy and also inhibited the increased mRNA expression of these extracellular matrix proteins. nih.govresearchgate.netmedchemexpress.com Specifically, manidipine treatment resulted in a reduction of the mRNA expression of collagen type I and fibronectin to 1.1-fold of the control value, and collagen type III to 1.6-fold. medchemexpress.com Furthermore, studies have shown that various calcium channel blockers, including manidipine, can decrease the deposition of collagen in the extracellular matrix formed by human vascular smooth muscle cells and fibroblasts by inhibiting the expression of fibrillar collagens type I and III, and basement membrane type IV collagen. pnas.org

Table 2: Effect of this compound on Isoproterenol-Induced mRNA Expression of Extracellular Matrix Proteins

mRNA Expression Isoproterenol-Induced Increase (Fold of Control) Manidipine Treatment (Fold of Control)
Collagen Type I 1.9 1.1
Collagen Type III 2.7 1.6
Fibronectin 3.2 1.1

Data from a study on the prevention of isoproterenol-induced left ventricular hypertrophy in rats. nih.govresearchgate.netmedchemexpress.com

Effects on Left Ventricular Mass and Function

Research on Endothelial Function and Vascular Remodeling

This compound has been investigated for its beneficial effects on endothelial function and its ability to influence vascular remodeling, which are critical aspects of vascular health. portlandpress.comresearchgate.netnih.govjacc.org

Studies have shown that this compound can positively regulate the expression of endothelial nitric oxide synthase (eNOS), an enzyme crucial for the production of nitric oxide (NO), a key vasodilator. revistanefrologia.comelsevier.es Preliminary research on smooth muscle cells revealed an increase in the eNOS gene after treatment with manidipine. revistanefrologia.comelsevier.es In hypertensive rat models, treatment with manidipine normalized the decreased expression of eNOS gene and protein. researchgate.net Other calcium channel blockers have also been shown to increase NO levels through an associated increase in eNOS activity in endothelial cells. nih.gov

This compound has demonstrated antioxidative properties by reducing markers of oxidative stress and the generation of superoxide. revistanefrologia.comrevistanefrologia.com In angiotensin II-stimulated rat endothelial cells, manidipine was found to reduce superoxide generation by inhibiting the overexpression of NADPH oxidase. nih.gov In a study on monocytes from normal subjects, manidipine was shown to decrease the production of p22phox mRNA, a critical subunit of the NAD(P)H oxidase system responsible for generating superoxide anions. nih.gov Co-incubation of manidipine with an inducer of oxidative stress led to a dose-dependent decrease in p22phox mRNA production. nih.gov Furthermore, manidipine increased the mRNA production and protein level of heme oxygenase-1 (HO-1), which is an enzyme induced by and protective against oxidative stress. nih.gov This effect on HO-1 expression appears to be a distinctive feature of manidipine, as it was not observed with nifedipine or captopril in the same study. nih.gov

Regulation of Endothelial Nitric Oxide Synthase (eNOS) Expression

Anti-Atherosclerotic Actions

This compound, a third-generation dihydropyridine calcium channel blocker, exhibits significant anti-atherosclerotic properties that extend beyond its primary blood pressure-lowering effects. These vasculoprotective actions are attributed to its influence on key molecular pathways involved in the initiation and progression of atherosclerosis. Research has highlighted its ability to inhibit the expression of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and to modulate the expression of various adhesion molecules crucial for inflammatory cell recruitment to the vascular wall.

The lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a key player in the pathogenesis of atherosclerosis. It is the primary receptor for oxidized low-density lipoprotein (ox-LDL) in endothelial cells. uq.edu.au The binding of ox-LDL to LOX-1 triggers a cascade of detrimental cellular events, including endothelial dysfunction, inflammation, and foam cell formation, which are hallmarks of atherosclerotic plaque development. uq.edu.au

This compound has been shown to exert a beneficial effect on atherogenesis by inhibiting the expression of the LOX-1 receptor. revistanefrologia.comresearchgate.net This inhibitory action helps to mitigate the downstream inflammatory and oxidative stress pathways initiated by ox-LDL. By reducing the number of LOX-1 receptors, manidipine can decrease the uptake of ox-LDL by endothelial cells, thereby limiting the pro-atherogenic signaling cascade. researchgate.net Studies have indicated that this effect is part of the broader anti-inflammatory and antioxidant properties of manidipine. revistanefrologia.comrevistanefrologia.com For instance, in Angiotensin II-stimulated endothelial cells, manidipine was observed to prevent the increase in LOX-1 content, restoring it to control levels. researchgate.net This action is considered a salutary effect of calcium channel blockers in the context of atherosclerosis. researchgate.net

Table 1: Effect of this compound on LOX-1 Receptor Expression

Experimental Model Key Findings Reference
Angiotensin II-stimulated endothelial cellsManidipine prevented the Ang II-induced increase in LOX-1 content. researchgate.net
General review on atherogenesisManidipine is noted to inhibit the expression of LOX-1, a receptor induced by angiotensin II. revistanefrologia.comrevistanefrologia.com

The recruitment and adhesion of leukocytes to the vascular endothelium is a critical early step in the formation of atherosclerotic lesions. This process is mediated by the expression of various adhesion molecules on the surface of endothelial cells, including Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and the chemokine Monocyte Chemoattractant Protein-1 (MCP-1). semanticscholar.orgportlandpress.com

This compound has demonstrated the ability to modulate the expression of these key adhesion molecules, thereby interfering with the inflammatory cascade of atherosclerosis. In experimental models, pretreatment with manidipine has been shown to decrease the overexpression of VCAM-1, ICAM-1, and MCP-1. researchgate.net For example, in N(G)-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats, both amlodipine and manidipine attenuated the overexpression of VCAM-1 and MCP-1 mRNA in the aorta. researchgate.net This effect is linked to the antioxidant properties of these drugs, which reduce superoxide generation and the overexpression of NADPH oxidase in endothelial cells stimulated by agents like Angiotensin II. researchgate.net By downregulating these adhesion molecules, manidipine helps to reduce the attachment and infiltration of monocytes and other leukocytes into the arterial wall, a pivotal event in the development of atherosclerotic plaques. researchgate.net

Table 2: Modulation of Adhesion Molecules by this compound

Adhesion Molecule Experimental Model Effect of this compound Reference
VCAM-1Angiotensin II-stimulated endothelial cellsDecreased overexpression researchgate.net
L-NAME-induced hypertensive rat aortaAttenuated overexpression of mRNA researchgate.net
ICAM-1Angiotensin II-stimulated endothelial cellsDecreased overexpression researchgate.net
MCP-1Angiotensin II-stimulated endothelial cellsDecreased overexpression researchgate.net
L-NAME-induced hypertensive rat aortaAttenuated overexpression of mRNA researchgate.net

Inhibition of LOX-1 Receptor Expression

Impact on Microvascular Complications in Diabetes Mellitus (e.g., Retinopathy and Peripheral Neuropathy)

Beyond its cardiovascular benefits, this compound has shown promise in mitigating microvascular complications associated with diabetes mellitus, such as retinopathy and peripheral neuropathy. These complications are a significant cause of morbidity in diabetic patients. ahajournals.org

A noteworthy clinical investigation in this area is the Delapril and Manidipine for Nephroprotection in Diabetes (DEMAND) study. researchgate.netnih.govahajournals.org This multicenter, double-blind, placebo-controlled trial evaluated the effects of a combination therapy of manidipine and delapril in hypertensive patients with type 2 diabetes. researchgate.netnih.govahajournals.org

The results of the DEMAND study indicated that the combination therapy, including manidipine, significantly ameliorated the progression of both diabetic retinopathy and peripheral neuropathy compared to placebo. ahajournals.orgnih.govahajournals.org Among subjects without retinopathy at the start of the study, the combination therapy was associated with a lower hazard ratio for developing retinopathy. researchgate.netnih.govahajournals.org

Regarding peripheral neuropathy, the study found that the odds ratio for the presence of peripheral neuropathy at the 3-year mark was significantly lower in the group receiving the combination therapy compared to the placebo group. researchgate.netnih.govahajournals.org Furthermore, in subjects who already had neuropathy at the beginning of the trial, the combination therapy was associated with a higher incidence of regression of neuropathy. ahajournals.org The beneficial effects on these microvascular complications appeared to be partly attributable to improvements in metabolic control, as evidenced by the stabilization of insulin sensitivity in the treatment group. ahajournals.orgnih.gov

Table 3: Impact of Manidipine Combination Therapy on Diabetic Microvascular Complications (DEMAND Study)

Microvascular Complication Key Finding Statistical Significance Reference
Diabetic Retinopathy Reduced incidence of new cases in subjects without retinopathy at inclusion.Hazard Ratio: 0.27 (vs. placebo) researchgate.netnih.govahajournals.org
Diabetic Peripheral Neuropathy Reduced odds of having peripheral neuropathy at 3 years.Odds Ratio: 0.45 (vs. placebo) researchgate.netnih.govahajournals.org
Increased incidence of neuropathy regression in subjects with pre-existing neuropathy.Higher regression rate compared to placebo. ahajournals.org

Metabolic and Endocrine Research

Amelioration of Insulin Resistance and Enhancement of Insulin Sensitivity

R-(-)-Manidipine has demonstrated positive effects on insulin resistance and sensitivity. nih.govresearchgate.netdrugsincontext.com Studies have shown that manidipine can improve insulin sensitivity in both non-diabetic and type 2 diabetic hypertensive patients. wjgnet.comwjgnet.com This beneficial effect on insulin resistance has been a consistent finding in various studies. nih.govwjgnet.com In contrast, this effect has not been observed with some other dihydropyridine calcium channel blockers like amlodipine. nih.govresearchgate.netdrugsincontext.com

The MARIMBA study, which involved non-diabetic individuals with metabolic syndrome, found that manidipine significantly reduced the HOMA insulin resistance index. nih.gov Specifically, the HOMA-IR was reduced by 21.3% with manidipine treatment, a statistically significant change. nih.gov In the same study, amlodipine showed a non-significant reduction of 8.3%. nih.gov Another study, the MARCADOR study, compared manidipine with amlodipine and telmisartan. It found that manidipine had significantly superior effects on insulin resistance, showing a -26.5% change compared to -3.0% with amlodipine. nih.gov

Furthermore, research suggests that manidipine may counteract the potential increase in insulin resistance associated with statin use. nih.gov A study comparing the effects of rosuvastatin combined with either manidipine or olmesartan found that the manidipine group did not experience the significant increase in fasting insulin levels and HOMA-IR that was observed in the olmesartan group. nih.govwjgnet.com The increase in plasma adiponectin levels induced by manidipine has been significantly correlated with the decrease in the HOMA insulin resistance index. ecrjournal.com

A study involving hypertensive obese patients investigated the effects of amlodipine, manidipine, and cilnidipine. jst.go.jp In all three groups, fasting serum immunoreactive insulin (F-IRI) and the homeostasis model assessment of insulin resistance (HOMA-R) decreased significantly after 2-3 months of treatment. jst.go.jp

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

A key mechanism underlying the metabolic benefits of this compound is its ability to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). wjgnet.comrevistanefrologia.com PPAR-γ is a nuclear receptor that plays a crucial role in regulating the expression of numerous genes involved in glucose and lipid metabolism, as well as adipocyte differentiation. wjgnet.comecrjournal.com

In-vitro studies have shown that manidipine, but not amlodipine or lercanidipine, activates PPAR-γ in 3T3-L1 rat adipocytes. elsevier.esrevistanefrologia.com Further research on NIH-3T3 cells treated with manidipine observed an increased expression of PPAR-γ. revistanefrologia.comelsevier.es This activation of PPAR-γ is believed to be a significant contributor to the enhanced insulin sensitivity observed with manidipine treatment. nih.govwjgnet.com The effect of manidipine on PPAR-γ activation is estimated to be about two-thirds of that of pioglitazone, a full PPAR-γ activator. wjgnet.comecrjournal.com This partial activation may help in avoiding the side effects commonly associated with full PPAR-γ agonists like thiazolidinediones. wjgnet.com

The stimulation of adiponectin secretion and the resulting insulin sensitization by manidipine have been linked to this PPAR-γ activation. ecrjournal.com This effect is independent of T-type calcium channel blockade. ecrjournal.com The partial activation of PPAR-γ by manidipine is considered a unique trait that contributes to its favorable metabolic profile. wjgnet.com

Influence on Adipocyte Differentiation and Adipocyte Protein 2 (aP2) Gene Expression

This compound has been shown to influence adipocyte differentiation, a process linked to insulin sensitivity. revistanefrologia.comelsevier.es The "lipotoxicity hypothesis" suggests that a loss of adipose tissue's capacity to store excess calories contributes to insulin resistance. elsevier.es By promoting the formation of new, smaller adipocytes, which are more insulin-sensitive than larger, hypertrophied ones, manidipine may help to mitigate this. revistanefrologia.comelsevier.es

Studies on NIH-3T3 preadipocyte cells have demonstrated that exposure to manidipine activates the expression of the adipocyte protein 2 (aP2) gene in a time-dependent manner. elsevier.es The aP2 gene is an indicator of adipogenesis, the process of forming new fat cells. revistanefrologia.comarchivesofmedicalscience.com The increased expression of both PPAR-γ and the aP2 gene in manidipine-treated cells suggests a mechanism for the observed increase in insulin sensitivity. revistanefrologia.comelsevier.es It is thought that the activation of PPAR-γ by manidipine induces the expression of the aP2 gene, leading to the formation of new adipocytes. revistanefrologia.com

An interesting aspect of this mechanism is the role of intracellular calcium. An increase in intracellular calcium has been observed to inhibit preadipocyte differentiation. revistanefrologia.comelsevier.es As a calcium channel blocker, manidipine may prevent the entry of calcium into the cell, thereby reducing intracellular calcium concentrations and favoring adipocyte differentiation. revistanefrologia.comelsevier.es

Modulation of Adrenergic Tone and Sympathetic Nervous System Activation

This compound exhibits a distinct profile in its modulation of the adrenergic tone and sympathetic nervous system (SNS) activation compared to other dihydropyridine calcium channel blockers. nih.govresearchgate.netdrugsincontext.com While vasodilation induced by calcium channel blockers can trigger a baroreflex-induced stimulation of the SNS, manidipine appears to cause a lesser degree of this activation. nih.govwjgnet.com

Excessive activation of the SNS has been linked to increased insulin resistance. nih.govresearchgate.netdrugsincontext.com By activating the SNS to a lesser extent, manidipine may contribute to its beneficial effects on glucose homeostasis. wjgnet.com Studies have shown that manidipine is associated with lower levels of plasma norepinephrine when compared with other calcium channel blockers. wjgnet.comwjgnet.com This reduced sympathetic activation is a key differentiator for manidipine. nih.govwjgnet.com

The lesser activation of the sympathetic nervous system by manidipine is also associated with a better tolerability profile, including a lower incidence of ankle edema, which can be exacerbated by sympathetic overactivation. nih.gov This favorable characteristic, combined with its positive metabolic effects, makes manidipine a considerable option in the management of hypertension, particularly in patients with or at risk of metabolic disturbances. nih.govresearchgate.netdrugsincontext.com

Effects on Steroid Hormones and Related Metabolic Parameters

Research has explored the effects of this compound on steroid hormones and other related metabolic parameters. A study involving hypertensive obese patients treated with manidipine, amlodipine, or cilnidipine observed changes in serum levels of dehydroepiandrosterone (DHEA) and its sulfate (DHEA-S). jst.go.jp While there was a concurrent rise in serum DHEA and DHEA-S levels along with improvements in insulin resistance, the changes in these steroid hormones were not statistically significant. jst.go.jpresearchgate.net

The same study found no significant changes in plasma ACTH, serum cortisol, plasma renin activity (PRA), or serum aldosterone levels during treatment with any of the three calcium channel blockers. jst.go.jpresearchgate.net This suggests that the metabolic benefits of manidipine, particularly the improvement in insulin resistance, may not be directly mediated through significant alterations in the levels of these specific steroid hormones. jst.go.jp

However, the study did conclude that the improvement in insulin resistance brought about by these calcium channel blockers, including manidipine, consequently leads to an increase in serum levels of DHEA and DHEA-S. jst.go.jpresearchgate.net

Anti-inflammatory and Anti-oxidative Research

Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, GM-CSF)

R-(-)-Manidipine has demonstrated the ability to modulate the expression of key pro-inflammatory cytokines. In human mesangial cells stimulated by platelet-derived growth factor BB (PDGF-BB), manidipine at concentrations between 1 nM and 1 μM was found to inhibit the transcription of messenger RNA (mRNA) for Interleukin-1β (IL-1β) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). medchemexpress.compnas.org Conversely, under the same conditions, it enhanced the transcription of the Interleukin-6 (IL-6) gene. medchemexpress.compnas.org

However, in other cell types, the effect on IL-6 is inhibitory. In human endothelial cells, manidipine at concentrations of 1-5 μM completely inhibited IL-6 production that was induced by acetylated low-density lipoprotein (acLDL), oxidized low-density lipoprotein (oxLDL), or tumor necrosis factor-alpha (TNF-α). medchemexpress.comnih.gov Similarly, in human THP-1 macrophages, 1 μM of manidipine showed a 25% inhibition of TNF-α-induced IL-6 secretion. nih.gov When these macrophages were treated with a combination of multiple cytokines, which induced a six-fold increase in IL-6 production, manidipine was able to reduce this inflammatory response by 30%. nih.gov

It is worth noting that Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is generally considered an inflammatory cytokine due to its role in the growth and differentiation of granulocytes and macrophages. nih.gov It can be part of a positive feedback loop with IL-23, perpetuating an inflammatory cycle. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Regulation

Cell Type Stimulant Cytokine Manidipine Concentration Effect
Human Mesangial Cells PDGF-BB IL-1β mRNA 1 nM - 1 µM Inhibition of transcription medchemexpress.compnas.org
Human Mesangial Cells PDGF-BB GM-CSF mRNA 1 nM - 1 µM Inhibition of transcription medchemexpress.compnas.org
Human Mesangial Cells PDGF-BB IL-6 mRNA 1 nM - 1 µM Enhanced transcription medchemexpress.compnas.org
Human Endothelial Cells acLDL, oxLDL, TNF-α IL-6 1 - 5 µM Complete inhibition medchemexpress.comnih.gov
Human THP-1 Macrophages TNF-α IL-6 1 µM 25% inhibition nih.gov
Human THP-1 Macrophages Multiple Cytokines IL-6 Not specified 30% reduction of inflammatory response nih.gov

Inhibition of NADPH Oxidase Overexpression

Research indicates that this compound can attenuate the overexpression of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS) and subsequent oxidative stress. elsevier.esrevistanefrologia.com In the aortas of hypertensive rats, manidipine was observed to reduce the overexpression of NADPH oxidase. elsevier.esrevistanefrologia.com This effect is considered a part of its antioxidant and anti-inflammatory properties. elsevier.esrevistanefrologia.com

Studies in angiotensin II-stimulated rat endothelial cells showed that both manidipine and amlodipine reduced superoxide generation by inhibiting the overexpression of NADPH oxidase. nih.gov Furthermore, in human monocytes, manidipine was found to decrease the production of p22phox mRNA, a critical subunit of the NAD(P)H oxidase system. nih.gov This effect was dose-dependent, with concentrations of 100, 300, and 500 nM leading to a progressive reduction in p22(phox) mRNA levels. nih.gov This reduction in p22(phox) gene expression by manidipine is believed to contribute to its protective mechanism against oxidative stress. nih.gov

General Anti-inflammatory and Anti-oxidative Mechanisms via Intracellular Calcium Reduction

A proposed mechanism for the anti-inflammatory and anti-oxidative effects of this compound is through the reduction of intracellular calcium levels. elsevier.esrevistanefrologia.com By blocking calcium channels, manidipine may prevent the influx of calcium into the cell, thereby lowering intracellular calcium concentrations. revistanefrologia.com Since calcium ions act as intracellular messengers in a variety of cellular processes, including those related to inflammation and cell growth, this reduction is thought to contribute to the drug's beneficial effects. tandfonline.com

The inhibition of preadipocyte differentiation by increased intracellular calcium levels has been observed, suggesting that by decreasing intracellular calcium, manidipine could favor adipocyte differentiation. revistanefrologia.com It has been suggested that blocking calcium channels with manidipine could lead to antioxidant and anti-inflammatory effects by reducing intracellular calcium. elsevier.esrevistanefrologia.com

Impact on Macrophage Accumulation in Atherosclerosis

Macrophage accumulation is a critical step in the development and progression of atherosclerosis. researchgate.netfrontiersin.org These immune cells absorb lipoproteins to become lipid-laden foam cells, which contribute to the formation of atherosclerotic plaques. medsci.org this compound has shown properties that may interfere with this process.

The anti-atherosclerotic effects of dihydropyridine calcium channel blockers like manidipine are believed to be mediated, in part, by their ability to suppress ROS generation and subsequent inflammatory actions in vascular cells. researchgate.net By inhibiting the expression of adhesion molecules, these compounds can hinder the adhesion of monocytes to endothelial cells, an early event in atherosclerosis. researchgate.net Furthermore, in macrophages, dihydropyridine calcium channel blockers have been shown to decrease cholesterol accumulation. researchgate.net The anti-inflammatory properties of manidipine, observed in both human endothelial cells and macrophages, are thought to contribute to its potential antiatherosclerotic activity. nih.gov

Neurovascular Research Aspects

Investigation of Cerebrovascular Effects

R-(-)-Manidipine, a third-generation dihydropyridine calcium channel blocker, has been a subject of interest in neurovascular research due to its unique pharmacological profile. Unlike some other calcium channel blockers that primarily act on L-type calcium channels, manidipine also exhibits inhibitory effects on T-type calcium channels. elsevier.esecrjournal.com This dual-channel blockade contributes to its vasodilatory effects on both afferent and efferent arterioles in the renal glomeruli and is suggestive of a broader vascular influence, including the cerebrovascular system. elsevier.es

Research indicates that manidipine's vasodilatory action leads to a reduction in peripheral vascular resistance, a key factor in its antihypertensive efficacy. researchgate.net While direct, detailed clinical studies on its specific effects on human cerebral blood flow are not extensively documented in the provided search results, its potential for cerebrovascular protection has been demonstrated in preclinical models. Notably, studies in stroke-prone spontaneously hypertensive rats have shown that manidipine can decrease the incidence of or even completely inhibit the occurrence of stroke. researchgate.net This suggests a protective role against cerebrovascular events. The mechanism is believed to be linked to its ability to induce vasodilation and lower blood pressure, which are critical factors in managing conditions that predispose individuals to stroke. researchgate.net Furthermore, calcium channel blockers as a class are recognized for their potential utility in patients with chronic cerebrovascular disease. revistanefrologia.com

The effects of a related dihydropyridine, nimodipine, have been studied more extensively in the context of cerebral blood flow, showing a significant increase in blood flow to the brain. nih.gov While nimodipine has a higher affinity for cerebral vessels, the findings provide a basis for the potential cerebrovascular benefits of dihydropyridine calcium channel blockers like manidipine.

Research into Potential Applications in Neurological Conditions (e.g., Epilepsy)

The role of calcium ions in neuronal excitability has led researchers to investigate the potential of calcium channel blockers, including this compound, in the management of neurological conditions characterized by hyperexcitability, such as epilepsy. nih.gov The influx of calcium into neurons is a critical step in the generation and propagation of seizures, making calcium channels a logical therapeutic target. nih.gov

Preclinical research has specifically explored the anticonvulsant properties of manidipine in various animal models of seizures. Studies have demonstrated that acute treatment with manidipine exhibits anticonvulsant activity in mice subjected to seizures induced by pentylenetetrazole and pilocarpine. medchemexpress.com In these models, manidipine was shown to increase the latency to the onset of convulsions and the time of death. medchemexpress.com Further investigations have also confirmed its anticonvulsant effects in seizure models induced by picrotoxin and strychnine. researchgate.net These findings suggest that manidipine can modulate neuronal excitability and may hold therapeutic potential for epilepsy.

Below is a data table summarizing the preclinical findings on the anticonvulsant activity of manidipine.

Seizure Model Animal Model Key Findings
Pentylenetetrazole (PTZ)-induced seizuresMiceIncreased latency to convulsions and time of death. medchemexpress.com
Pilocarpine-induced seizuresMiceIncreased latency to convulsions and time of death. medchemexpress.com
Picrotoxin-induced seizuresMiceDemonstrated anticonvulsant activity. researchgate.net
Strychnine-induced seizuresMiceDemonstrated anticonvulsant activity. researchgate.net

Effects on Cytoplasmic Calcium as a Novel Antiviral Target (e.g., against Flaviviruses like Japanese Encephalitis Virus)

Recent research has unveiled a novel therapeutic avenue for this compound beyond its cardiovascular applications, highlighting its potential as an antiviral agent against flaviviruses, such as the Japanese Encephalitis Virus (JEV). JEV is a major cause of acute viral encephalitis in humans, and currently, no specific approved drug is available for treatment. elsevier.es

High-throughput screening of an FDA-approved drug library identified manidipine as a potent inhibitor of JEV infection. elsevier.es The antiviral mechanism of manidipine is attributed to its function as a voltage-gated Ca2+ channel (VGCC) inhibitor. elsevier.es Flaviviruses, including JEV, appear to be dependent on cytoplasmic calcium for their replication. elsevier.es By blocking calcium influx, manidipine effectively disrupts a critical host factor required by the virus.

Studies have shown that manidipine can suppress JEV RNA synthesis in a dose-dependent manner and strongly inhibit JEV infection in various cell lines. elsevier.es The antiviral activity of manidipine has also been validated against other flaviviruses, including the Zika virus. elsevier.es

In vivo studies using a JEV-infected mouse model have demonstrated the protective effects of manidipine. Treatment with manidipine was shown to decrease the viral load in the brain and abrogate the histopathological changes associated with JEV infection, ultimately protecting the mice from JEV-induced lethality. elsevier.es Adaptive mutant analysis has further pinpointed the viral target of manidipine to the nonstructural NS4B protein, a relatively conserved protein in flaviviruses. elsevier.es This research identifies cytoplasmic calcium as a novel antiviral target and positions manidipine as a promising candidate for the development of antiflavivirus therapies. elsevier.es

The table below summarizes the key findings of the antiviral research on manidipine.

Virus Key Findings Proposed Mechanism
Japanese Encephalitis Virus (JEV)Potent inhibitor of JEV infection, suppresses JEV RNA synthesis, decreases viral load in the brain of infected mice, and protects against lethality. elsevier.esInhibition of voltage-gated Ca2+ channels, disrupting cytoplasmic calcium essential for viral replication. elsevier.es
Zika Virus (ZIKV)Exhibits antiviral activity, with ZIKV showing higher sensitivity to manidipine than JEV in some studies. elsevier.esInhibition of voltage-gated Ca2+ channels, disrupting cytoplasmic calcium essential for viral replication. elsevier.es

Preclinical and Clinical Research Findings

Preclinical Studies in Animal Models of Hypertension and Organ Damage

Preclinical research provides the foundational knowledge for a compound's therapeutic potential. In the case of R-(-)-Manidipine, animal models have been instrumental in elucidating its effects on blood pressure and organ protection.

Spontaneously Hypertensive Rat (SHR) Models

The Spontaneously Hypertensive Rat (SHR) is a widely utilized genetic model that mimics human essential hypertension. mdpi.comresearchgate.netnih.govfrontiersin.org Studies in SHRs have demonstrated the antihypertensive efficacy of manidipine. caymanchem.com When administered to these rats, manidipine effectively lowers blood pressure. caymanchem.com

Research has also explored the impact of manidipine on the microvasculature in SHRs. It has been observed that manidipine can dilate both the afferent and efferent arterioles of the glomerulus in these animals. ahajournals.orgahajournals.org This dual vasodilation is a noteworthy characteristic, as it may contribute to a reduction in intraglomerular pressure. nih.gov Furthermore, studies have shown that manidipine can counter the structural changes, such as luminal narrowing, that occur in the glomerular arterioles of SHRs. ahajournals.orgahajournals.org

In conscious and unrestrained SHRs, intravenous infusion of manidipine was shown to have a beneficial effect on maintaining renal blood flow both at rest and during psychologically stressful conditions, despite an initial decrease in renal blood flow as mean arterial pressure fell. nih.gov Additionally, research on mesenteric small resistance arteries in SHRs indicated that a high, hypotensive dose of manidipine reduced structural alterations. tandfonline.com

Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury, the tissue damage caused when blood supply returns to tissue after a period of ischemia, is a significant concern in various cardiovascular events. bmglabtech.com Preclinical models are crucial for investigating potential protective strategies. bmglabtech.com

In a rat heart model, orally administered manidipine demonstrated a cardioprotective effect against ischemia-reperfusion injury. medchemexpress.comnih.gov Specifically, at a dose of 1 mg/kg, manidipine led to significant recoveries in left ventricular developed pressure (LVDP) and the maximal rate of pressure rise (dP/dt max). nih.gov It also significantly reduced creatine kinase (CK) leakage, an indicator of myocardial damage. nih.gov These findings suggest that manidipine may help protect the myocardium from the damage associated with ischemia and subsequent reperfusion. medchemexpress.comnih.gov

Randomized Controlled Trials (RCTs) and Meta-Analyses on Efficacy and Comparative Safety

Randomized controlled trials (RCTs) and their synthesis through meta-analyses provide high-level evidence regarding a drug's efficacy and safety in human populations.

Comparative Efficacy and Safety Profile (e.g., Manidipine vs. Amlodipine in terms of Adverse Events and Ankle Edema)

Multiple studies have compared the efficacy and safety of manidipine with amlodipine, another widely used dihydropyridine calcium channel blocker. A meta-analysis of four head-to-head RCTs involving 838 patients concluded that the antihypertensive efficacy of manidipine and amlodipine was statistically equivalent. nih.govresearchgate.nettandfonline.com

Comparative Efficacy and Safety of Manidipine vs. Amlodipine (Meta-Analysis Data) nih.govresearchgate.nettandfonline.com
ParameterFindingStatistical Significance
Antihypertensive Efficacy (SBP & DBP Reduction)Statistically equivalentp > 0.05
Relative Risk of Any Adverse EventLower with Manidipine (RR 0.69)p < 0.05
Relative Risk of Ankle EdemaLower with Manidipine (RR 0.35)p < 0.05

Long-Term Outcomes Research (e.g., DEMAND and MARIMBA studies)

Long-term studies are essential for understanding a drug's impact on major cardiovascular events and other important clinical outcomes over time.

Cardiovascular Event Reduction

The DEMAND (Delapril and Manidipine for Nephroprotection in Diabetes) study investigated the effects of a combined manidipine and delapril therapy in hypertensive patients with type 2 diabetes. nih.gov This study found that the combination therapy significantly reduced the risk of major cardiovascular events compared to placebo, with a hazard ratio of 0.17. nih.govahajournals.org Specifically, fewer patients on the combination therapy experienced major nonfatal cardiovascular events compared to those on placebo. ahajournals.org It was estimated that treating 16 subjects with the manidipine-delapril combination could prevent one major cardiovascular event compared to placebo. ahajournals.org

The MARIMBA (Manidipine in Hypertensive Patients with Metabolic Syndrome) study, a randomized controlled trial, compared the effects of manidipine and amlodipine in non-diabetic hypertensive patients with metabolic syndrome. nih.govtandfonline.com While both drugs reduced blood pressure to a similar extent, manidipine demonstrated additional benefits. nih.govtandfonline.com It significantly reduced albuminuria and insulin resistance, effects not observed with amlodipine. nih.govtandfonline.comelsevier.es Manidipine also led to an increase in serum adiponectin levels and a reduction in plasma TNF-alpha. nih.govtandfonline.com Furthermore, manidipine was better tolerated than amlodipine in this patient population. nih.govtandfonline.com

Key Findings from Long-Term Outcome Studies
StudyPatient PopulationKey Finding on Cardiovascular Outcomes
DEMAND nih.govahajournals.orgHypertensive patients with type 2 diabetesCombined manidipine and delapril therapy significantly reduced the risk of major cardiovascular events compared to placebo.
MARIMBA nih.govtandfonline.comNon-diabetic hypertensive patients with metabolic syndromeManidipine showed superior tolerability and additional metabolic and renal protective effects compared to amlodipine, beyond similar blood pressure reduction.

Impact on Diabetic Complications

This compound has been investigated for its potential to mitigate various complications associated with diabetes, beyond its primary antihypertensive effects. Research has particularly focused on its role in diabetic nephropathy, retinopathy, and neuropathy.

A key area of investigation is the effect of manidipine on renal function in diabetic patients. Clinical trials have shown that manidipine can reduce urinary albumin excretion, a marker of kidney damage in diabetic nephropathy. oup.comrevistanefrologia.com In a study involving hypertensive patients with type 2 diabetes and microalbuminuria, the addition of manidipine to candesartan therapy resulted in a greater reduction in the urinary albumin excretion rate (UAER) compared to candesartan monotherapy. oup.com Specifically, the combination therapy led to a reduction of 55.4 mg/24h in UAER, which was significantly more than the 36.1 mg/24h reduction seen with candesartan alone. oup.com This suggests a renoprotective effect. Another study, the AMANDHA study, found that add-on manidipine was more effective than add-on amlodipine in reducing microalbuminuria in diabetic patients with hypertension already treated with an ACE inhibitor or an ARB. revistanefrologia.comecrjournal.com The proposed mechanism for this benefit involves the dilation of both afferent and efferent glomerular arterioles, which helps to lower intraglomerular pressure. oup.comrevistanefrologia.comwjgnet.com

Beyond nephropathy, the DEMAND (Delapril and Manidipine for Nephroprotection in Diabetes) trial provided insights into the broader impact of manidipine on diabetic complications. nih.gov In this three-year, double-blind, placebo-controlled trial, 380 hypertensive patients with type 2 diabetes were randomized to receive a combination of manidipine and delapril, delapril alone, or a placebo. nih.gov While the primary outcome of slowing the decline in glomerular filtration rate (GFR) was not met, the combination therapy demonstrated significant benefits in other areas. nih.gov Among patients without retinopathy at the start of the study, the hazard ratio for developing retinopathy was 0.27 for the combination therapy group compared to the placebo group. nih.gov Furthermore, for peripheral neuropathy, the odds ratio at three years was 0.45 for the combination therapy group versus placebo. nih.govahajournals.org The study also noted that the glucose disposal rate, a measure of insulin sensitivity, did not change with the combination therapy, whereas it decreased in the placebo group. nih.gov

Some research also suggests that manidipine may have favorable metabolic effects. In the MARIMBA study, which compared manidipine and amlodipine in non-diabetic patients with metabolic syndrome, manidipine was found to significantly reduce insulin resistance and increase serum adiponectin levels, effects not observed with amlodipine. revistanefrologia.comrevistanefrologia.com An in-vitro model has linked this enhanced insulin sensitivity to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). ecrjournal.comrevistanefrologia.com

Table 1: Key Clinical Trial Findings on this compound and Diabetic Complications

Study/Trial Patient Population Intervention Key Findings Citation
DEMANDHypertensive type 2 diabeticsManidipine/delapril combinationNo significant slowing of GFR decline. Reduced risk of developing retinopathy (HR 0.27) and peripheral neuropathy (OR 0.45). Stabilized insulin sensitivity. nih.govahajournals.org
Add-on Therapy StudyHypertensive type 2 diabetics with microalbuminuriaManidipine added to candesartanGreater reduction in urinary albumin excretion rate (-55.4 mg/24h) compared to candesartan alone (-36.1 mg/24h). oup.com
AMANDHAHypertensive type 2 diabetics with microalbuminuriaAdd-on manidipine vs. add-on amlodipineManidipine showed a significantly greater reduction in albumin excretion than amlodipine. revistanefrologia.comecrjournal.com
MARIMBAHypertensive non-diabetic patients with metabolic syndromeManidipine vs. amlodipineManidipine significantly reduced insulin resistance and increased plasma adiponectin levels. revistanefrologia.comrevistanefrologia.com

Research on Vascular Structural Alterations and Remodeling

Vascular remodeling, the active process of structural changes in the vessel wall, is a key pathological feature in hypertension. portlandpress.comnih.gov Research has explored the effects of this compound on these vascular alterations.

In spontaneously hypertensive rats (SHR), a common animal model for hypertension studies, manidipine has been shown to induce the regression of vascular hypertrophy. nih.gov One study compared the effects of manidipine, the ACE inhibitor delapril, and the direct vasodilator hydralazine in SHR. nih.gov While all three drugs effectively lowered blood pressure to similar levels, only delapril and manidipine significantly decreased aortic wall thickness, medial-intimal areas, and the wall-to-lumen ratio. nih.gov This indicates a beneficial effect on the structural remodeling of large arteries. Interestingly, while delapril decreased aortic angiotensin II levels, manidipine treatment led to a significant increase, suggesting the mechanism behind its effect on vascular hypertrophy is independent of inhibiting vascular angiotensin II formation. nih.gov

Further research in SHR has investigated the impact of manidipine on the structure of small resistance arteries. tandfonline.com In a study using both high (hypotensive) and low (non-hypotensive) doses of manidipine, a reduction in the media/lumen ratio of mesenteric small arteries was observed only in the rats treated with the high dose. tandfonline.com This suggests that the blood pressure-lowering effect of manidipine is crucial for its ability to reverse structural alterations in these smaller vessels. tandfonline.com The study also noted that manidipine treatment, at both high and low doses, reduced the vascular production of Intercellular Adhesion Molecule-1 (ICAM-1), hinting at a potential anti-atherogenic effect. tandfonline.com

The mechanism by which manidipine may influence vascular remodeling is thought to be related to its ability to reduce intracellular calcium, which acts as a messenger in cell growth processes. tandfonline.com In hypertensive states, small resistance arteries often undergo eutrophic inward remodeling, characterized by an increased wall thickness and a reduced lumen diameter without a change in the cross-sectional area of the wall. researchgate.net Manidipine's ability to reduce vascular hypertrophy and improve the media/lumen ratio suggests it can counteract these maladaptive structural changes. nih.govtandfonline.com

Table 2: Preclinical Research on this compound and Vascular Remodeling

Study Model Vessel Type Intervention Key Findings on Vascular Structure Citation
Spontaneously Hypertensive Rats (SHR)AortaManidipine (10 mg/kg/day)Significantly decreased aortic wall thickness, medial-intimal areas, and wall to lumen ratio. nih.gov
Spontaneously Hypertensive Rats (SHR)Mesenteric small resistance arteriesHigh-dose manidipine (3 mg/kg/day)Significant reduction in the media/lumen ratio. tandfonline.com
Spontaneously Hypertensive Rats (SHR)Mesenteric small resistance arteriesLow-dose manidipine (0.3 mg/kg/day)No significant effect on the media/lumen ratio. tandfonline.com
Spontaneously Hypertensive Rats (SHR)Mesenteric small resistance arteriesHigh and low-dose manidipineBoth doses reduced ICAM-1 vascular concentrations. tandfonline.com

Pharmacological Interactions and Research Implications

Mechanisms of Drug-Drug Interactions with Manidipine

The potential for drug-drug interactions with manidipine is significant, primarily due to its metabolism by the cytochrome P450 (CYP) enzyme system and its effects on drug transporters like P-glycoprotein (P-gp). drugbank.com Manidipine is metabolized, likely by CYP3A4, and also acts as an inhibitor of several CYP isoforms. e-lactancia.orgresearchgate.net

Cytochrome P450 (CYP) Enzyme Interactions:

Manidipine's metabolism is catalyzed by the CYP3A4 isoform of the cytochrome P450 system. e-lactancia.orgpatsnap.com This makes it susceptible to interactions with drugs that inhibit or induce this enzyme.

CYP3A4 Inhibitors : Co-administration with potent CYP3A4 inhibitors can lead to increased plasma concentrations of manidipine. patsnap.com For instance, antifungal agents like ketoconazole and macrolide antibiotics such as erythromycin can decrease the metabolism of manidipine. patsnap.comdrugbank.com The H2-receptor antagonist cimetidine has also been shown to increase the plasma concentration of manidipine. hellodoctor.com.phmedindia.net This increased concentration can enhance its therapeutic and adverse effects. patsnap.com

CYP3A4 Inducers : Conversely, drugs that induce CYP3A4 activity can decrease the plasma concentration and efficacy of manidipine. patsnap.com Examples include anticonvulsants like phenytoin, carbamazepine, and phenobarbital, as well as the antibiotic rifampicin. e-lactancia.org

Inhibition of other CYP isoforms : In vitro studies have demonstrated that manidipine can inhibit other CYP isoforms. It has been shown to competitively inhibit CYP2C9 and CYP2D6. researchgate.net Furthermore, manidipine is a potent competitive reversible inhibitor of CYP2J2, with a reported Ki value of 0.0294 μM. doi.org It also exhibits inhibitory effects on CYP2C19. drugbank.com

P-glycoprotein (P-gp) Interactions:

Research indicates that manidipine is a strong inhibitor of P-glycoprotein, a transporter that plays a crucial role in the efflux of drugs from cells. nih.govresearchgate.net This inhibition can affect the pharmacokinetics of other drugs that are substrates of P-gp. Studies have shown that manidipine potently inhibits the P-gp-mediated transport of substrates like daunorubicin and digoxin. nih.govresearchgate.net The inhibition of both CYP3A4 and P-gp by manidipine suggests a potential for complex drug interactions, as many drugs are substrates for both. nih.gov

Pharmacodynamic Interactions:

The antihypertensive effect of manidipine can be potentiated by the concurrent use of other antihypertensive agents, such as diuretics, beta-blockers, and ACE inhibitors. e-lactancia.orgpatsnap.com This can lead to an additive blood pressure-lowering effect, which may increase the risk of hypotension. patsnap.com

Interacting Drug/ClassMechanism of InteractionPotential Clinical Outcome for ManidipineReference(s)
Ketoconazole Inhibition of CYP3A4Increased plasma concentration e-lactancia.org, patsnap.com, drugbank.com
Erythromycin Inhibition of CYP3A4Increased plasma concentration patsnap.com, hellodoctor.com.ph
Cimetidine Inhibition of CYP3A4Increased plasma concentration drugbank.com, hellodoctor.com.ph, medindia.net
Phenytoin Induction of CYP3A4Decreased plasma concentration e-lactancia.org, hellodoctor.com.ph
Carbamazepine Induction of CYP3A4Decreased plasma concentration e-lactancia.org, hellodoctor.com.ph
Rifampicin Induction of CYP3A4Decreased plasma concentration e-lactancia.org, patsnap.com
Other Antihypertensives Additive pharmacodynamic effectEnhanced hypotensive effect e-lactancia.org, patsnap.com
Digoxin Inhibition of P-glycoproteinPotential for altered digoxin levels nih.gov, researchgate.net
Daunorubicin Inhibition of P-glycoproteinPotential for altered daunorubicin levels nih.gov, researchgate.net

Food Interactions and Considerations for Research Study Design

The interaction between manidipine and certain foods, particularly grapefruit juice, is a critical consideration in both clinical use and research.

Grapefruit Juice Interaction:

Grapefruit juice is known to inhibit the metabolism of many dihydropyridine calcium channel blockers, including manidipine. nih.govisciii.es This interaction leads to a significant increase in the systemic bioavailability and hypotensive effect of the drug. e-lactancia.orgnih.gov

The primary mechanism for this interaction is the irreversible, mechanism-based inactivation of intestinal CYP3A4 by components of grapefruit juice, such as furanocoumarins. nih.govtottori-u.ac.jp This reduces the presystemic (first-pass) metabolism of manidipine in the gut wall, allowing more of the active drug to enter systemic circulation. nih.gov The effect of grapefruit juice is rapid, with a single glass being sufficient to cause a significant interaction, and its inhibitory effect on CYP3A4 can persist for up to three days. nih.govtottori-u.ac.jp While inhibition of P-glycoprotein by grapefruit juice has also been proposed as a contributing factor, its role is considered minor compared to CYP3A4 inhibition. nih.govtottori-u.ac.jp

Considerations for Research Study Design:

The potential for food interactions necessitates strict dietary controls in clinical trials involving manidipine.

Dietary Standardization : To ensure the reliability and consistency of pharmacokinetic and pharmacodynamic data, participants in manidipine research studies should be advised to avoid grapefruit and grapefruit juice. isciii.es

Washout Periods : When designing crossover studies, the prolonged effect of grapefruit juice on CYP3A4 must be considered, necessitating an adequate washout period to allow for enzyme resynthesis. nih.gov

Investigating New Interactions : The discovery of the grapefruit juice interaction highlights the need for ongoing research into potential interactions with other foods, beverages, and herbal supplements, such as St. John's Wort, which is a known inducer of CYP3A4. patsnap.comnih.gov

Interacting FoodMechanism of InteractionImpact on ManidipineResearch Design ConsiderationReference(s)
Grapefruit Juice Inhibition of intestinal CYP3A4Increased bioavailability and hypotensive effectParticipants should avoid grapefruit products during studies. e-lactancia.org, nih.gov, tottori-u.ac.jp, isciii.es

Implications of Enantioselective Metabolism in Polypharmacy and Interaction Research

Manidipine is a chiral drug, administered as a racemic mixture of two enantiomers: S-(+)-manidipine and R-(-)-manidipine. The S-enantiomer is the more potent calcium channel blocker. The enantioselective nature of its metabolism has important implications, particularly when considering drug interactions and polypharmacy.

Stereoselective Interactions:

Research has revealed that the interaction between manidipine and grapefruit juice is stereoselective. nih.gov Specifically, grapefruit juice has a greater impact on the pharmacokinetics of the less potent R-(-)-enantiomer. nih.gov This is likely because the R-enantiomer undergoes more extensive presystemic metabolism, making it more susceptible to the inhibitory effects of grapefruit juice on intestinal CYP3A4. nih.gov

Implications for Polypharmacy and Research:

The phenomenon of enantioselective metabolism and interaction carries several important implications for research and clinical practice, especially in patients undergoing polypharmacy.

Relevance in Polypharmacy : In patients taking multiple medications, the potential for stereoselective interactions is magnified. An interacting drug could, for example, inhibit the metabolism of the more potent S-enantiomer while having little effect on the R-enantiomer, leading to a disproportionate increase in pharmacological effect that would not be apparent from measuring total drug concentrations. This underscores the importance of considering enantioselectivity when evaluating potential drug-drug interactions in patients on complex medication regimens.

Research AreaImplication of Enantioselective MetabolismKey ConsiderationReference(s)
Drug-Food Interaction Research Grapefruit juice interaction is stereoselective, with a greater effect on the R-(-)-enantiomer.The less potent enantiomer has higher presystemic metabolism, making it more susceptible to CYP3A4 inhibition. nih.gov
Polypharmacy An interacting drug may differentially affect the metabolism of the S-(+)- and R-(-)-enantiomers.Potential for disproportionate changes in pharmacologic activity not reflected by total drug concentration.
Future Interaction Studies Need for a more nuanced understanding of interaction mechanisms.Chiral analytical methods are necessary to quantify individual enantiomers and accurately predict clinical outcomes.

Advanced Research Methodologies and Techniques

In Vitro Cellular Models

In vitro studies using specific cell types have been instrumental in dissecting the direct cellular and molecular effects of R-(-)-Manidipine.

Human Mesangial Cells: Research has shown that manidipine can modulate gene transcription in human mesangial cells. nih.govnih.gov In models using these cells, manidipine has been observed to inhibit the transcription of mRNAs for proinflammatory cytokines like interleukin-1β (IL-1β) and granulocyte/monocyte colony-stimulating factor (GM-CSF) when stimulated by platelet-derived growth factor (PDGF)-BB. nih.govnih.govmedchemexpress.com Conversely, it enhances the transcription of the interleukin-6 (IL-6) gene. nih.govnih.govmedchemexpress.com Furthermore, manidipine has been found to inhibit the induction of c-fos, c-jun, and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase transcription in these cells. nih.govnih.gov These findings suggest a direct modulatory role of manidipine on inflammatory and proliferative pathways in the kidney. nih.gov Some studies also indicate that manidipine can inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by endothelin-1 (ET-1) in glomerular mesangial cells. medchemexpress.commedchemexpress.cn

Endothelial Cells: In human endothelial cells, manidipine has demonstrated significant anti-inflammatory properties. nih.gov Studies have shown that manidipine can completely inhibit the production of IL-6 induced by acetylated LDL (acLDL), oxidized LDL (oxLDL), or tumor necrosis factor-alpha (TNF-α). nih.gov It also reduces the secretion of interleukin-8 (IL-8) in response to TNF-α. nih.gov This anti-inflammatory effect appears to be independent of its calcium channel blocking activity and may be linked to the inhibition of NF-κB activation. nih.gov Additionally, in human umbilical vein endothelial cells (HUVECs), manidipine has been shown to suppress the overexpression of VCAM-1, ICAM-1, and MCP-1 induced by angiotensin II, potentially through its antioxidant effects. researchgate.net

Adipocytes: Research on NIH-3T3 preadipocyte cells has revealed that manidipine can activate the expression of the aP2 gene, which is involved in adipocyte differentiation. revistanefrologia.com This suggests a potential role for manidipine in modulating adipocyte function and metabolism. revistanefrologia.com

Macrophages: In human macrophage cell lines like THP-1, manidipine has been shown to reduce the secretion of pro-inflammatory cytokines. nih.gov For instance, it inhibits TNF-α-induced IL-6 secretion and can diminish the inflammatory response triggered by a combination of cytokines. nih.gov The mechanism is thought to involve the inhibition of NF-κB activation, potentially related to the drug's lipophilicity and antioxidant properties. nih.gov

Ex Vivo and In Vivo Animal Model Techniques

Animal models have been crucial for understanding the systemic and organ-specific effects of this compound in a physiological context.

Isolated Organ Perfusion Models

While specific studies on this compound using the Langendorff heart perfusion model were not prominently found in the search results, this technique is a standard ex vivo method for assessing the direct effects of pharmacological agents on cardiac function, independent of systemic neural and hormonal influences. It allows for the measurement of parameters like heart rate, contractility, and coronary flow.

Micro-Myographic Techniques for Vascular Morphology Assessment

Micro-myography is a powerful ex vivo technique used to assess the structural and functional properties of small resistance arteries. In studies involving spontaneously hypertensive rats (SHR), mesenteric small arteries were dissected and mounted on a micromyograph to evaluate vascular structure. nih.gov This technique allows for the precise measurement of media thickness, wall thickness, and the media-to-lumen ratio. nih.gov Research using this method has demonstrated that high, but not low, doses of manidipine can reduce structural alterations in these arteries and normalize vascular responses to endothelin-1. nih.govtandfonline.com

Molecular and Genetic Expression Analysis

The analysis of mRNA and protein levels of various biomolecules has provided deep insights into the molecular mechanisms of this compound.

Cytokines: As detailed in the in vitro section, manidipine has been shown to regulate the expression of several cytokine genes. In human mesangial cells, it inhibits the transcription of IL-1β and GM-CSF mRNA while enhancing IL-6 gene transcription. nih.govnih.govmedchemexpress.com In human endothelial cells and macrophages, it reduces the secretion of IL-6 and IL-8. nih.gov This modulation of cytokine expression at both the mRNA and protein levels highlights its anti-inflammatory potential. ahajournals.org

Enzymes: Manidipine has been found to inhibit the induction of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase transcription in human mesangial cells, an enzyme crucial for cholesterol biosynthesis. nih.govnih.gov

Receptors: Studies have indicated that manidipine can affect the expression of adhesion molecules. For instance, in spontaneously hypertensive rats, manidipine treatment reduced the vascular concentrations of Intercellular Adhesion Molecule-1 (ICAM-1). nih.govtandfonline.com

Renal Hemodynamic Assessment Techniques

Precise measurement of renal hemodynamics has been critical in differentiating the renal effects of this compound from other calcium channel blockers.

Inulin/PAH Clearance: The constant-infusion input clearance technique using inulin and para-aminohippurate (PAH) is considered a gold standard for measuring glomerular filtration rate (GFR) and renal plasma flow (RPF), respectively. researchgate.netnih.govnih.gov This method has been employed in clinical studies to compare the effects of manidipine and amlodipine on renal hemodynamics in hypertensive patients. nih.govnih.gov These studies have provided detailed insights into how manidipine affects renal vascular resistance and glomerular pressure. researchgate.netnih.govnih.gov

Glomerular Pressure Calculation Models: The Gomez equations are a widely used model to calculate intraglomerular pressure (Pglom) and the resistances of the afferent (RA) and efferent (RE) arterioles based on the data obtained from inulin and PAH clearance studies. nih.govnih.gov This modeling has been instrumental in demonstrating that, unlike some other calcium channel blockers that primarily dilate the afferent arteriole, manidipine dilates both the afferent and efferent arterioles. nih.govnih.govnih.gov This dual action leads to a reduction in intraglomerular pressure, which is a key factor in its nephroprotective effects. nih.govnih.gov

Advanced Imaging and Histopathological Analyses in Organ Protection Studies

Histopathological and morphometric analyses have provided direct visual evidence of the organ-protective effects of this compound. In studies on uninephrectomized spontaneously hypertensive rats, renal histologic findings were examined to assess the impact of manidipine on kidney structure. nih.gov These analyses included the evaluation of glomerular volume and the presence of glomerulosclerosis. nih.gov Such studies have shown that manidipine can exert salutary actions on renal structure, contributing to its organ-protective profile. ahajournals.org In a mouse model of Japanese Encephalitis Virus (JEV) infection, manidipine was shown to abrogate the histopathological changes associated with the infection in the brain. nih.gov

Emerging Therapeutic Potential and Future Research Directions

Rationale and Research into Combination Therapy Approaches (e.g., with Renin-Angiotensin System Blockers)

The rationale for combining R-(-)-Manidipine with Renin-Angiotensin System (RAS) blockers, such as Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs), is grounded in their complementary mechanisms of action. ecrjournal.com Dihydropyridine calcium channel blockers (CCBs) like manidipine induce peripheral vasodilation, which can trigger a reactive stimulation of the sympathetic nervous system and the renin-angiotensin system. ecrjournal.com The addition of a RAS inhibitor can blunt this counter-regulatory response, leading to more effective and smoother blood pressure control. ecrjournal.comnih.gov This combination also offers the potential to reduce side effects; for instance, the venous dilation promoted by RAS blockers can counteract the preferential arterial dilation by CCBs, which is thought to contribute to ankle edema. ecrjournal.com

Several clinical studies have investigated the efficacy of these combination therapies. For example, adding manidipine to patients with uncontrolled hypertension despite treatment with an ACE inhibitor or an ARB has shown significant reductions in blood pressure. nih.govnih.gov In a study involving hypertensive patients with type 2 diabetes and uncontrolled blood pressure on dual therapy (a diuretic plus an ACE inhibitor or ARB), the addition of manidipine resulted in a mean blood pressure reduction of -21.8/-8.7 mmHg and also significantly reduced microalbuminuria. nih.gov

Comparisons with other combination therapies have also been explored. The fixed-dose combination of manidipine and the ACE inhibitor delapril has been shown to be as effective as combinations of ARBs (like losartan or olmesartan) with hydrochlorothiazide (HCTZ) in hypertensive patients with type 2 diabetes. ecrjournal.comtandfonline.com Notably, some studies suggest metabolic advantages for the manidipine-based combinations. In one trial, the manidipine/delapril combination was associated with stable glucose and insulin levels, whereas the olmesartan/HCTZ combination led to a deterioration in glycated hemoglobin (HbA1c) and fasting insulin. ecrjournal.com Similarly, another study found that the delapril-manidipine combination improved fibrinolytic function, while an irbesartan-HCTZ combination worsened it. nih.gov

These findings underscore the strong rationale for using this compound in combination with RAS blockers, not only for enhanced antihypertensive efficacy but also for potential metabolic and tolerability benefits.

Table 1: Selected Studies of this compound in Combination Therapy

Study/TrialCombinationPatient PopulationKey FindingsCitation
DEMAND TrialManidipine/DelaprilHypertensive type 2 diabetics with albuminuria <200 mg/minCombination therapy did not slow GFR decline vs. placebo but significantly reduced major cardiovascular events and the development of retinopathy and peripheral neuropathy. ahajournals.orgnih.gov
AMANDHA StudyManidipine or Amlodipine added to ACEi/ARBDiabetic patients with uncontrolled hypertension and microalbuminuriaManidipine was associated with a significantly greater reduction in albumin excretion than amlodipine (65.5% vs. 20%). ecrjournal.comnih.govrevistanefrologia.com
MORE TrialManidipine/Delapril vs. Losartan/HCTZHypertensive patients with controlled type 2 diabetesBoth combinations were effective in reducing blood pressure. tandfonline.com
Unnamed StudyManidipine added to CandesartanHypertensive patients with diabetes, microalbuminuria, and uncontrolled BPThe addition of manidipine reduced urinary albumin excretion to a greater extent than adding hydrochlorothiazide. nih.gov
Unnamed StudyManidipine/Delapril vs. Olmesartan/HCTZElderly hypertensive patients with type 2 diabetesManidipine/delapril combination did not deteriorate glucose or lipid metabolism, unlike the olmesartan/HCTZ combination. ecrjournal.comnih.gov

Further Exploration of Non-Hemodynamic and Pleiotropic Effects of this compound

Beyond its primary blood pressure-lowering effect, this compound is being investigated for a range of non-hemodynamic or "pleiotropic" effects that may confer additional organ protection. wjgnet.com A key aspect of its unique profile is its ability to block both L-type and T-type calcium channels. ecrjournal.comwjgnet.com While L-type channel blockade is common to all dihydropyridine CCBs and mediates vasodilation of the afferent (pre-glomerular) renal arterioles, the additional T-type channel blockade leads to vasodilation of the efferent (post-glomerular) arterioles. ecrjournal.comwjgnet.comdrugbank.com This dual action is thought to reduce intraglomerular pressure, which may explain the observed nephroprotective effects, such as the reduction in urinary albumin excretion (UAE). wjgnet.comelsevier.esnih.gov This effect appears to be at least partially independent of systemic blood pressure reduction. nih.gov

Research has also uncovered metabolic benefits. Studies have shown that manidipine can improve insulin sensitivity in both non-diabetic and type 2 diabetic patients. ecrjournal.comnih.govwjgnet.com This has been linked to a partial activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in adipocyte differentiation and glucose metabolism. ecrjournal.comwjgnet.comelsevier.es In vitro experiments have demonstrated that manidipine, but not some other CCBs like amlodipine, activates PPAR-γ in adipocytes. elsevier.esrevistanefrologia.com This activation may also be linked to an increase in plasma adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties. ecrjournal.com

Furthermore, manidipine exhibits anti-inflammatory and antioxidant properties. revistanefrologia.comelsevier.es In experimental models, it has been shown to reduce the expression of vascular adhesion molecules (VCAM-1), monocyte chemoattractant protein-1 (MCP-1), and NADPH oxidase in hypertensive rat aortas. elsevier.es It may also inhibit the expression of the LOX-1 receptor, which is involved in the uptake of oxidized low-density lipoprotein. elsevier.esresearchgate.net These actions on endothelial function and oxidative stress could contribute to a potential anti-atherogenic effect. revistanefrologia.comtandfonline.com Studies on cardiac remodeling have also yielded promising results, with manidipine treatment being associated with a decrease in left ventricular mass and protection against ischemia-reperfusion injury in animal models. wjgnet.com

Investigation in Specific Patient Populations with Complex Co-morbidities

The potential benefits of this compound are being actively investigated in specific patient populations where hypertension coexists with other complex conditions, such as diabetes mellitus, metabolic syndrome, and renal impairment. ecrjournal.comnih.govresearchgate.net These patient groups are at a particularly high risk for cardiovascular and renal events, making therapies with pleiotropic effects highly desirable.

In patients with type 2 diabetes and hypertension, manidipine has demonstrated efficacy not only in blood pressure control but also in improving metabolic parameters and reducing renal complications like microalbuminuria. ecrjournal.comnih.govresearchgate.net The AMANDHA study, for instance, showed that when added to ongoing RAS blockade in diabetic patients with microalbuminuria, manidipine reduced albumin excretion significantly more than amlodipine. ecrjournal.comrevistanefrologia.com Similarly, the DEMAND trial found that a manidipine/delapril combination reduced the risk of major cardiovascular events, retinopathy, and neuropathy in hypertensive type 2 diabetics, while also stabilizing insulin sensitivity. ahajournals.orgnih.gov

For patients with metabolic syndrome, a condition characterized by a cluster of cardiovascular risk factors including insulin resistance, manidipine has shown favorable effects. The MARIMBA study compared manidipine with amlodipine in non-diabetic hypertensive patients with metabolic syndrome and impaired fasting glucose. ecrjournal.comrevistanefrologia.com While both drugs lowered blood pressure similarly, only manidipine significantly increased insulin sensitivity and plasma adiponectin levels. ecrjournal.comrevistanefrologia.com

Manidipine has also been studied in patients with chronic renal failure. Its unique vasodilatory action on both afferent and efferent glomerular arterioles is thought to be beneficial for renal hemodynamics. wjgnet.comtandfonline.com In a comparative trial against nifedipine in hypertensive patients with chronic renal failure, manidipine treatment was associated with an improvement in creatinine clearance, whereas proteinuria increased in the nifedipine group but decreased in the manidipine group. ecrjournal.comtandfonline.com Another study showed manidipine to be as effective as the ACE inhibitor enalapril in slowing the progression of chronic renal failure. wjgnet.comresearchgate.net

Table 2: this compound Research in High-Risk Patient Populations

Patient PopulationStudy/TrialKey Research FindingCitation
Type 2 Diabetes & HypertensionAMANDHAAs an add-on to RAS blockers, manidipine reduced urinary albumin excretion more effectively than amlodipine. ecrjournal.comrevistanefrologia.com
Type 2 Diabetes & HypertensionDEMANDManidipine/delapril combination reduced cardiovascular events, retinopathy, and neuropathy versus placebo. ahajournals.orgnih.gov
Metabolic Syndrome & HypertensionMARIMBAManidipine, unlike amlodipine, significantly increased insulin sensitivity and plasma adiponectin levels. ecrjournal.comrevistanefrologia.com
Chronic Renal Failure & HypertensionMulticenter Randomized TrialManidipine improved creatinine clearance and reduced proteinuria compared to nifedipine. ecrjournal.comtandfonline.com
Essential Hypertension with MicroalbuminuriaObservational StudyAdding manidipine to RAS blockers resulted in a 45% reduction in urinary albumin excretion, independent of BP reduction. nih.gov

Identification of Novel Targets and Pathophysiological Pathways for this compound Research

Current and future research on this compound is focused on identifying and characterizing the novel molecular targets and pathophysiological pathways that underlie its pleiotropic effects. The dual blockade of L-type and T-type voltage-dependent calcium channels is a primary area of investigation, as T-type channels are implicated in processes beyond vasoconstriction, including proliferation, inflammation, and fibrosis. drugbank.comelsevier.esrevistanefrologia.com Understanding the precise downstream signaling consequences of T-type channel inhibition in different tissues (e.g., renal efferent arterioles, adrenal gland, heart) is a key objective.

Another significant novel target is the PPAR-γ receptor. ecrjournal.comwjgnet.comelsevier.es The discovery that manidipine can act as a partial PPAR-γ agonist opens up a new research avenue connecting calcium channel blockade to metabolic regulation. elsevier.esrevistanefrologia.com Future studies are needed to explore the full extent of this interaction, including its impact on adipogenesis, lipid metabolism, and the expression of inflammatory mediators. revistanefrologia.comelsevier.es Research has shown manidipine can induce the expression of adipocyte differentiation genes in vitro, a mechanism that may explain its beneficial effects on insulin sensitivity. elsevier.esrevistanefrologia.com

The anti-inflammatory and antioxidant pathways affected by manidipine are also a major focus. Research is delving into its ability to modulate endothelial nitric oxide synthase (eNOS) expression, inhibit NADPH oxidase-mediated generation of reactive oxygen species, and suppress the expression of adhesion molecules and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). elsevier.esresearchgate.nettandfonline.com The inhibition of the LOX-1 receptor, which is induced by angiotensin II, represents another pathway through which manidipine may exert anti-atherosclerotic effects. elsevier.esresearchgate.net Investigating the interplay between calcium influx, mitochondrial function, and the expression of inflammatory molecules is another promising direction. revistanefrologia.comelsevier.es

Design and Execution of Future Large-Scale, Long-Term Clinical Trials

While existing studies and preclinical data have highlighted the promising therapeutic potential of this compound, particularly its pleiotropic effects, there is a clear need for future large-scale, long-term clinical trials. wjgnet.comtandfonline.com Many of the current findings are based on smaller studies, trials of shorter duration, or the use of surrogate endpoints such as blood pressure reduction or changes in urinary albumin excretion. tandfonline.com

Future trials should be designed to assess the impact of manidipine-based therapies on hard clinical outcomes, including cardiovascular morbidity and mortality, progression to end-stage renal disease, and the incidence of new-onset diabetes. The design of such trials could be informed by previous landmark studies. For example, building on the findings of the DEMAND trial, a larger study could be powered to confirm the reduction in cardiovascular events and diabetic complications in a broader population. ahajournals.orgnih.gov

These trials should ideally be randomized, double-blind, and controlled, comparing manidipine-based regimens (both as monotherapy and in combination with RAS blockers) against other standard-of-care antihypertensive therapies. The study populations should be well-defined, focusing on high-risk groups where the pleiotropic effects of manidipine would be most beneficial, such as patients with diabetic nephropathy, metabolic syndrome, or established cardiovascular disease. ecrjournal.comnih.gov

The execution of such trials will be crucial to definitively establish the role of this compound in the therapeutic armamentarium beyond its established antihypertensive efficacy. Confirmation of its metabolic and renal-protective benefits in large-scale outcome trials would provide a solid evidence base for its preferential use in specific, complex patient populations and could lead to updates in clinical practice guidelines. researchgate.net

Q & A

Basic: What molecular mechanisms underlie R-(-)-Manidipine’s enantiomer-specific antihypertensive effects, and how should experimental designs account for stereochemical activity?

Answer:
this compound’s enantioselectivity arises from its stereospecific binding to L-type calcium channels, which modulates vascular smooth muscle relaxation. To study this, employ in vitro electrophysiological assays (e.g., patch-clamp) with isolated arterial cells to quantify calcium current inhibition. Pair this with molecular docking simulations to compare binding affinities between enantiomers . In vivo models should use hypertensive rodents with strict enantiomer purity validation (≥98% by chiral HPLC) and control for hepatic metabolism differences . For clinical extrapolation, incorporate pharmacokinetic studies to assess enantiomer stability in human plasma .

Advanced: How can researchers resolve contradictions in efficacy data between this compound clinical trials, particularly in hypertensive patients with metabolic syndrome?

Answer:
Conflicting efficacy outcomes often stem from heterogeneity in trial design. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to critically evaluate studies:

  • Population (P): Stratify participants by metabolic syndrome severity (e.g., ATP-III criteria) to isolate confounding variables like insulin resistance .
  • Intervention (I): Standardize dosing protocols (e.g., 10–20 mg/day) and adherence monitoring (e.g., pill counts vs. plasma metabolite assays) .
  • Comparison (C): Use active comparators (e.g., amlodipine) with matched pharmacodynamic profiles to control for class effects .
  • Outcome (O): Prioritize ambulatory blood pressure monitoring over clinic readings to reduce white-coat bias .
    Meta-analyses should apply random-effects models (e.g., Comprehensive Meta-Analysis v2) to account for inter-study variance and publication bias .

Basic: What methodological frameworks are optimal for comparing this compound’s renal protective effects against other dihydropyridines in preclinical models?

Answer:
Use a PICOS framework (Population, Intervention, Comparison, Outcome, Study design):

  • Population: Rodent models of hypertensive nephropathy (e.g., Dahl salt-sensitive rats).
  • Intervention: this compound (2 mg/kg/day) vs. racemic manidipine or nifedipine .
  • Comparison: Quantify albuminuria (ELISA) and glomerulosclerosis (histopathology) at matched BP reductions.
  • Outcome: Enantiomer-specific differences in oxidative stress markers (e.g., urinary 8-OHdG) .
  • Study Design: Randomized, blinded crossover trials with washout periods to mitigate carryover effects .

Advanced: How can researchers investigate this compound’s metabolic interactions (e.g., insulin sensitivity) while minimizing confounding variables in human trials?

Answer:
Adopt a mixed-methods approach :

  • Quantitative: Use hyperinsulinemic-euglycemic clamps to measure glucose disposal rates in hypertensive patients pre- and post-treatment. Pair with metabolomic profiling (LC-MS) to identify enantiomer-specific lipidomic signatures .
  • Qualitative: Conduct semi-structured interviews to assess lifestyle variables (diet, exercise) that may modulate drug response .
  • Statistical: Apply multivariate regression to adjust for covariates (BMI, baseline HOMA-IR) and mediation analysis to disentangle direct vs. BP-mediated metabolic effects .

Advanced: What strategies are effective for synthesizing fragmented preclinical and clinical data on this compound into a cohesive research narrative?

Answer:
Implement systematic review protocols with explicit inclusion/exclusion criteria:

  • Data Extraction: Tabulate enantiomer-specific outcomes (e.g., vasorelaxation potency, adverse events) from primary studies .
  • Quality Assessment: Use SYRCLE’s risk-of-bias tool for animal studies and GRADE for clinical trials .
  • Gap Analysis: Map mechanistic hypotheses (e.g., NO-mediated vasodilation) against understudied areas (e.g., endothelial progenitor cell effects) .
  • Visual Synthesis: Create evidence matrices cross-referencing study designs, populations, and outcomes to identify reproducibility challenges .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。